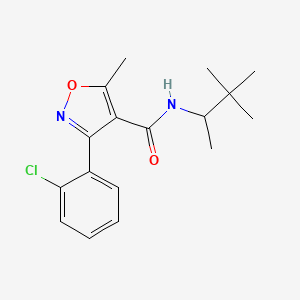

2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide

Overview

Description

The compound seems to be a derivative of biphenyl compounds . Biphenyl compounds are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

While specific synthesis methods for “2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide” were not found, similar compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles and 1,2,4-triazine have been synthesized from 2-(2-fluoro-4-biphenylyl) propionic acid .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, diisocyanates, which have two NCO groups as their key reactive sites, react with water and biological (macro)molecules .Scientific Research Applications

Bioimaging

2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide: has potential applications in bioimaging due to its fluorescent properties. It can be used as a contrast agent in various imaging techniques to enhance the visibility of biological tissues, cells, or molecules. This compound’s ability to fluoresce can help in tracking and observing biological processes in real-time, providing valuable insights into cellular functions and disease mechanisms .

Tissue Engineering

In the field of tissue engineering, this compound could be utilized to create fluorescent markers that help in the visualization and growth pattern analysis of engineered tissues. Its incorporation into scaffolds or hydrogels can aid in monitoring the integration and viability of implanted tissues within the host organism .

Sensors

The unique optical properties of 2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide make it suitable for use in sensor technology. It can be part of the sensing material in devices designed to detect environmental changes, chemical substances, or biological entities. Its sensitivity to light and ability to emit fluorescence can be harnessed to produce precise and reliable sensor readings .

Energy Storage Devices

This compound’s electron-transporting properties suggest its application in energy storage devices. It could be used in the development of organic batteries or supercapacitors, where its ability to conduct electrons can enhance the efficiency and capacity of these storage systems .

Optoelectronic Devices

2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide: is a promising material for optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). Its electron-transporting and hole-blocking capabilities can improve the performance of OLEDs, leading to devices with better brightness, color purity, and energy efficiency .

Photovoltaic Cells

The photophysical properties of this compound can be exploited in the development of photovoltaic cells. As part of the active layer in organic solar cells, it can contribute to the absorption of light and the conversion of solar energy into electricity, potentially leading to more cost-effective and flexible solar panels .

Mechanism of Action

Target of Action

Similar compounds such as (+)-2-(4-biphenyl)propionic acid have been found to target prostaglandin g/h synthase 1 .

Mode of Action

Based on the structure and properties of similar compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .

Biochemical Pathways

Similar compounds have been found to affect the synthesis of prostaglandins .

Pharmacokinetics

Similar compounds such as flurbiprofen have been found to be rapidly and almost completely absorbed when given orally . The area under the plasma concentration-time curve of flurbiprofen is proportional to the dose administered to patients .

Result of Action

Similar compounds have been found to have anti-inflammatory effects .

Safety and Hazards

properties

IUPAC Name |

2-(4-phenylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-16-19-17-11-21-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWCFCPGFOEJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)

![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4181390.png)

![methyl 2-{[(phenylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4181410.png)

![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)

![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)